1,4'-Bipiperidinyl-4'-carboxamide-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

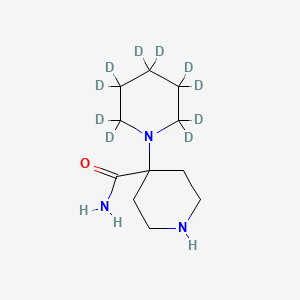

1,4’-Bipiperidinyl-4’-carboxamide-d10 is a deuterated derivative of 1,4’-Bipiperidinyl-4’-carboxamide. This compound is often used as a reference standard in various analytical applications due to its stable isotopic labeling. The deuterium atoms replace hydrogen atoms, making it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4’-Bipiperidinyl-4’-carboxamide-d10 typically involves the deuteration of 1,4’-Bipiperidinyl-4’-carboxamide. The process begins with the preparation of 1,4’-Bipiperidinyl-4’-carboxamide, which can be synthesized through the reaction of piperidine with piperidine-4-carboxylic acid under specific conditions. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents such as deuterated water (D2O) or deuterated solvents .

Industrial Production Methods

Industrial production of 1,4’-Bipiperidinyl-4’-carboxamide-d10 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions

1,4’-Bipiperidinyl-4’-carboxamide-d10 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various halogenating agents, nucleophiles, and electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

1,4’-Bipiperidinyl-4’-carboxamide-d10 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy for the identification and quantification of compounds.

Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development and validation of analytical methods for quality control and assurance

Mecanismo De Acción

The mechanism of action of 1,4’-Bipiperidinyl-4’-carboxamide-d10 is primarily related to its role as a stable isotopic label. The deuterium atoms in the compound provide a distinct mass difference compared to the non-deuterated form, allowing for precise tracking and analysis in various analytical techniques. The molecular targets and pathways involved depend on the specific application and the compounds being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 1,4’-Bipiperidinyl-4’-carboxamide

- 1,4’-Bipiperidinyl-4’-carboxamide-d8

- 1,4’-Bipiperidinyl-4’-carboxamide-d12

Uniqueness

1,4’-Bipiperidinyl-4’-carboxamide-d10 is unique due to its specific isotopic labeling with ten deuterium atoms. This provides a distinct advantage in analytical applications where precise mass differences are crucial. Compared to other similar compounds, 1,4’-Bipiperidinyl-4’-carboxamide-d10 offers enhanced stability and accuracy in mass spectrometry and NMR spectroscopy .

Actividad Biológica

1,4'-Bipiperidinyl-4'-carboxamide-d10 is a deuterated derivative of bipiperidine compounds, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C12H16N2O

- Molecular Weight: 220.27 g/mol

- CAS Number: 1330277-11-6

- IUPAC Name: 1,4'-Bipiperidinyl-4'-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding: It is believed to modulate neurotransmitter systems by interacting with dopamine and serotonin receptors, which can influence mood and cognitive functions.

- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, thus enhancing the levels of these neurotransmitters in the synaptic cleft.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies:

Antidepressant Activity

A study evaluating the antidepressant properties of bipiperidine derivatives found that this compound significantly reduced depressive-like behaviors in animal models. The mechanism was linked to increased serotonin levels through inhibition of serotonin reuptake transporters.

Anticancer Potential

In vitro studies indicated that this compound exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a novel anticancer agent.

Neuroprotective Effects

Research on neuroprotection revealed that this compound could mitigate neuronal damage caused by oxidative stress. The protective effects were associated with the modulation of antioxidant enzyme activities and reduction of inflammatory markers.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds was performed:

| Compound | Activity | Mechanism |

|---|---|---|

| 1-(2-Pyridyl)-piperidine | Antidepressant | Serotonin reuptake inhibition |

| N,N-Dimethylpiperazine | Anticancer | Induction of apoptosis |

| 1-Methylpiperazine | Neuroprotective | Antioxidant activity |

Propiedades

IUPAC Name |

4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14/h13H,1-9H2,(H2,12,15)/i1D2,2D2,3D2,8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXZEVXPRCVGAO-YRRFPNITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCNCC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCNCC2)C(=O)N)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.